tert-Butyl 6-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
Description
Structural Significance of the Spirooxindole Scaffold
The spirooxindole core of this compound consists of an indoline ring fused to a piperidine moiety via a spiro carbon atom at position 3 (C3) of the indoline system. This configuration imposes spatial constraints that stabilize three-dimensional conformations, enabling selective interactions with biological targets. Key structural features include:
- Spiro Junction : The spiro carbon (C3) creates a rigid bicyclic system, reducing conformational flexibility and enhancing binding specificity.
- Substituent Effects : The 6-methoxy group on the indoline ring modulates electron density, while the tert-butyl carbamate at the piperidine nitrogen provides steric bulk and metabolic stability.
- Molecular Formula : $$ \text{C}{18}\text{H}{24}\text{N}{2}\text{O}{4} $$, with a molecular weight of 332.4 g/mol.
The compound’s SMILES notation (CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=C(C=C3)OC)NC2=O) and InChIKey (FYBAPTXYFURDAZ-UHFFFAOYSA-N) further delineate its connectivity and stereoelectronic properties.
| Structural Property | Description |
|---|---|
| Molecular Formula | $$ \text{C}{18}\text{H}{24}\text{N}{2}\text{O}{4} $$ |
| Molecular Weight | 332.4 g/mol |
| Key Substituents | 6-Methoxy (indoline), tert-butyl carbamate (piperidine) |
| Spiro Center | C3 of indoline and C1' of piperidine |
Historical Context of Spirooxindole Research
Spirooxindoles emerged as a focal point in alkaloid chemistry following the isolation of natural products like corynoxeine and mitragynine. Early synthetic efforts in the 20th century aimed to replicate their complex architectures, but advancements in catalytic asymmetric synthesis and computational modeling in the 2010s revolutionized access to spirooxindole derivatives. The compound this compound exemplifies modern derivatization strategies, leveraging protective groups (tert-butyl carbamate) and regioselective functionalization (6-methoxy) to optimize bioactivity.
Importance in Medicinal Chemistry
Spirooxindoles are classified as privileged scaffolds due to their ability to bind multiple receptor types with high affinity. This compound has been investigated for:
- Antiviral Activity : Analogous spirooxindoles exhibit inactivation and protection effects against viruses like tobacco mosaic virus (TMV), with substituents such as tert-butyl enhancing potency.
- Enzyme Inhibition : The spirocyclic framework mimics transition states in enzymatic reactions, making it a candidate for protease or kinase inhibition.
- Drug Likeliness : The tert-butyl group improves lipophilicity and oral bioavailability, aligning with Lipinski’s rule parameters.
Research Objectives and Scope
Current studies focus on:
- Synthetic Optimization : Developing scalable routes for this compound via tandem cyclization or cross-coupling reactions.
- Structure-Activity Relationships (SAR) : Correlating substituent variations (e.g., methoxy position, carbamate groups) with target selectivity.
- Mechanistic Elucidation : Identifying molecular targets through crystallography and molecular docking studies.
Privileged Scaffold Concept in Drug Discovery
The privileged scaffold concept emphasizes molecular frameworks capable of interacting with diverse biological targets. Spirooxindoles, including this compound, fulfill this role by:
- Modulating Protein-Protein Interactions : Their rigid structures disrupt interfaces in oncogenic or viral proteins.
- Enabling Polypharmacology : Single scaffolds can address multiple disease pathways, reducing the risk of resistance.
- Facilitating Lead Optimization : Substituents like tert-butyl carbamate allow fine-tuning without altering core topology.
This compound’s structural and functional versatility underscores its potential as a cornerstone in next-generation therapeutics.
Properties
IUPAC Name |
tert-butyl 6-methoxy-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-17(2,3)24-16(22)20-9-7-18(8-10-20)13-6-5-12(23-4)11-14(13)19-15(18)21/h5-6,11H,7-10H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBAPTXYFURDAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=C(C=C3)OC)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-methoxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available precursors. One efficient synthetic route includes the following steps:
-
Formation of the Indoline Core: : The synthesis begins with the preparation of the indoline core. This can be achieved through the cyclization of an appropriate precursor, such as an α-haloacetanilide, under Lewis acid catalysis. this method may yield low efficiency due to the harsh acidic conditions .
-
Spirocyclization: : The key step involves the formation of the spirocyclic structure. This can be accomplished by treating the indoline derivative with a suitable electrophile, leading to the formation of the spiro compound. For instance, the use of tert-butyl hypochlorite and ethyl (methylthio) acetate followed by cyclization can yield the desired spirocyclic intermediate .
-
Functional Group Modifications: : Subsequent steps involve the introduction of the methoxy group and the tert-butyl ester. These modifications can be achieved through standard organic reactions such as methylation and esterification.
Industrial Production Methods
Industrial production of tert-Butyl 6-methoxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-methoxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can be used to modify the oxidation state of the compound. For example, catalytic hydrogenation can reduce double bonds or other reducible groups.
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Substitution: : Nucleophilic substitution reactions can introduce new substituents into the molecule. For instance, the methoxy group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines, thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce a fully saturated spiro compound.
Scientific Research Applications
Biological Activities
Research indicates that tert-butyl 6-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate exhibits a range of biological activities:
- Antitumor Activity : Studies have shown that compounds with similar spiroindoline structures can inhibit cancer cell proliferation. For instance, derivatives have been evaluated for their efficacy against various cancer cell lines, suggesting potential as anticancer agents .
- Neuroprotective Effects : There is emerging evidence that this compound may possess neuroprotective properties, making it a candidate for research into treatments for neurodegenerative diseases such as Alzheimer's disease. Its ability to modulate pathways involved in neuronal survival could be crucial in developing targeted therapies .
- Antimicrobial Properties : The compound's structural features may endow it with antimicrobial activity, which warrants further investigation into its effectiveness against bacterial and fungal pathogens .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the Spiro Center : This is often achieved through cyclization reactions involving indole derivatives and piperidine.
- Functionalization : The introduction of the methoxy and carboxylate groups can be accomplished through various organic transformations such as alkylation and esterification.
These synthetic routes are critical for the production of analogs that can be tested for enhanced biological activity or improved pharmacokinetic properties.
Case Studies
Several case studies highlight the applications of this compound:
- Case Study on Anticancer Activity :
- Neuroprotective Mechanisms :
- Antimicrobial Efficacy :
Mechanism of Action
The mechanism of action of tert-Butyl 6-methoxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the active sites of enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Substituent Position and Type
The position and nature of substituents significantly influence physicochemical and biological properties:
- 6-Chloro (CAS 1445603-41-7): Chlorine’s electron-withdrawing nature may reduce solubility but increase metabolic stability . 6-Fluoro (CAS 1258638-81-1): Fluorine’s electronegativity balances lipophilicity and bioavailability, making it a common bioisostere for methoxy groups .
Position 5 :
Position 4 :
Physicochemical and Commercial Properties
*Molecular formula inferred based on structural similarity.
Key Findings and Implications
Positional Effects : Methoxy at position 6 may offer a balance between electronic effects and steric accessibility compared to positions 4 or 2.
Halogen vs. Methoxy : Chloro/fluoro substituents enhance lipophilicity, whereas methoxy improves solubility—critical for pharmacokinetic optimization.
Commercial Viability : The 5-methoxy analog is the most readily available (250mg, ¥2,790), reflecting its utility in ongoing research .
Biological Activity
Introduction
tert-Butyl 6-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS No. 1258639-06-3) is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of anticancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings and data.
Chemical Properties
- Molecular Formula : C₁₈H₂₄N₂O₄
- Molecular Weight : 332.39 g/mol
- Purity : ≥ 95%
- Storage Conditions : Sealed in dry conditions at 2-8°C .
Anticancer Potential
Research indicates that compounds with similar structural features to this compound exhibit significant anticancer activity. The compound's mechanism of action appears to involve:
- Induction of Apoptosis : Several studies have demonstrated that related compounds can induce apoptosis in various cancer cell lines by activating caspases and altering mitochondrial membrane potential.
- Cell Cycle Arrest : Compounds in this class have been shown to cause cell cycle arrest at the G2/M phase, inhibiting cancer cell proliferation.
Study 1: Cytotoxic Activity
A study evaluating the cytotoxic effects of similar indoline derivatives on human cancer cell lines found that these compounds exhibited IC50 values ranging from 3.2 μM to 12.90 μM against various cell lines (e.g., NCI-H460 and MDA-MB-231) . The observed effects included:
- Increased annexin V-FITC positive apoptotic cells.
- Disruption of the cell cycle.
Study 2: Mechanistic Insights
Further investigations into the mechanism revealed that these compounds could disrupt the F-actin cytoskeleton and induce significant changes in intracellular calcium levels, leading to enhanced apoptotic effects in prostate cancer cells .
Comparative Table of Biological Activities
| Compound Name | IC50 (μM) | Cell Line Tested | Mechanism of Action |
|---|---|---|---|
| Compound A | 3.2 | NCI-H460 | Apoptosis induction, G2/M arrest |
| Compound B | 5.7 | MDA-MB-231 | Apoptosis induction, F-actin disruption |
| tert-butyl 6-methoxy... | TBD | TBD | TBD |
Q & A
Q. What are the key steps for synthesizing tert-Butyl 6-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate with high purity?
- Methodological Answer: Synthesis typically involves multi-step reactions, starting with the formation of the spiro-indoline-piperidine core. Key steps include:
- Cyclization: Use of tert-butyl carbamate-protected piperidine derivatives under acidic or basic conditions to form the spirocyclic structure .
- Methoxy Group Introduction: Electrophilic substitution or nucleophilic aromatic substitution on the indoline ring, optimized using catalysts like Pd(OAc)₂ or CuI .
- Purification: Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity, as validated by HPLC .
Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm the spirocyclic structure, tert-butyl group (δ ~1.4 ppm), and methoxy resonance (δ ~3.8 ppm) .
- Mass Spectrometry (HRMS): To verify molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) and fragmentation patterns consistent with the spiro scaffold .
- IR Spectroscopy: Identification of carbonyl (C=O, ~1700 cm⁻¹) and carbamate (N-C=O, ~1250 cm⁻¹) functional groups .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer:
- Temperature: Store at 2–8°C in airtight, light-resistant containers to prevent degradation via hydrolysis or oxidation .
- Moisture Control: Use desiccants (e.g., silica gel) to avoid carbamate decomposition .
- Handling: Avoid prolonged exposure to heat (>40°C) or strong acids/bases to preserve the tert-butyloxycarbonyl (Boc) protecting group .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and reduce by-products?
- Methodological Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while toluene/THF mixtures improve cyclization efficiency .
- Catalyst Screening: Test Pd-, Cu-, or Fe-based catalysts for methoxy group installation, monitoring via TLC or LC-MS .
- Temperature Gradients: Gradual heating (e.g., 60°C to reflux) minimizes side reactions during spirocycle formation .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., calcium channel blocking vs. no observed effect)?
- Methodological Answer:
- Assay Standardization: Use uniform cell lines (e.g., HEK293 for calcium channels) and control buffer conditions (pH 7.4, 37°C) to reduce variability .
- Metabolite Screening: Test for in situ degradation products (e.g., via LC-MS) that might interfere with activity .
- Dose-Response Curves: Establish EC₅₀ values across multiple concentrations to identify threshold effects .
Q. What strategies are effective for studying the compound’s stability under varying pH conditions?
- Methodological Answer:
- Accelerated Stability Studies: Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours, analyzing degradation via HPLC .
- Kinetic Modeling: Use Arrhenius plots to predict shelf life under physiological or storage conditions .
- Protecting Group Alternatives: Compare Boc with other groups (e.g., Fmoc) for pH-sensitive applications .
Q. How can computational methods aid in predicting the compound’s reactivity or binding affinity?
- Methodological Answer:
- Docking Simulations: Use software like AutoDock Vina to model interactions with target proteins (e.g., calcium channels) based on crystal structures .
- DFT Calculations: Predict electron density maps for the methoxy-indoline moiety to identify reactive sites for derivatization .
- QSAR Models: Corrogate structural features (e.g., logP, H-bond donors) with experimental bioactivity data to guide analog design .
Data Contradiction Analysis
Q. How to address discrepancies in purity assessments between suppliers?
- Methodological Answer:
- Cross-Validation: Compare HPLC traces (retention times, peak symmetry) and ¹H NMR integrations from independent sources .
- Elemental Analysis: Verify %C, %H, %N to confirm stoichiometric consistency .
- Supplier Audits: Request batch-specific certificates of analysis (CoA) with detailed chromatographic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
